N4-Acetylsulfamerazine

説明

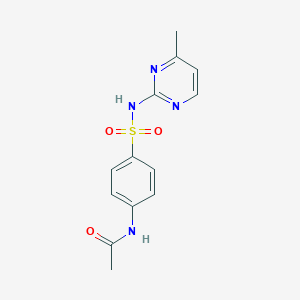

Structure

3D Structure

特性

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFJZKMLXDFUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155361 |

Source

|

| Record name | N(4)-Acetylsulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127-73-1 |

Source

|

| Record name | N4-Acetylsulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfamerazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-ACETYLSULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D41HX8KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N4-Acetylsulfamerazine. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

N4-Acetylsulfamerazine, a derivative of the sulfonamide antibiotic sulfamerazine (B1682647), is distinguished by the acetylation of the aniline (B41778) nitrogen (N4). Its chemical identity is established by the following identifiers:

-

IUPAC Name: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]

-

CAS Number: 127-73-1[1]

-

Molecular Formula: C₁₃H₁₄N₄O₃S[1]

-

Canonical SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C[1]

-

InChI Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N[1]

The molecular structure of N4-Acetylsulfamerazine is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of N4-Acetylsulfamerazine is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 306.34 g/mol | [1] |

| Melting Point | Estimated: 249-251 °C | [2] (for N4-acetylsulfamethazine) |

| Boiling Point | Data not available | |

| Solubility | >46 µg/mL (at pH 7.4) | [1] |

| pKa | Data not available |

Note: The melting point provided is for the closely related compound N4-acetylsulfamethazine and serves as an estimation.

Biological Activity and Mechanism of Action

N4-Acetylsulfamerazine is primarily known as the main metabolite of the antibacterial drug sulfamerazine.[1] The parent drug, sulfamerazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfamerazine exhibits its bacteriostatic effect.

As a metabolite, N4-Acetylsulfamerazine is generally considered to have significantly reduced or no antibacterial activity compared to its parent compound. The acetylation at the N4 position hinders its ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. Therefore, its primary relevance in pharmacology and drug development lies in its role in the pharmacokinetics and metabolism of sulfamerazine.

Below is a diagram illustrating the metabolic relationship between sulfamerazine and N4-Acetylsulfamerazine.

Caption: Metabolic conversion of Sulfamerazine to N4-Acetylsulfamerazine.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and analysis of N4-Acetylsulfamerazine, based on established methods for related sulfonamides.

Synthesis of N4-Acetylsulfamerazine

The synthesis of N4-Acetylsulfamerazine can be achieved through the acetylation of sulfamerazine. A typical laboratory-scale synthesis protocol is as follows:

Materials:

-

Sulfamerazine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as solvent and catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution: Dissolve a known amount of sulfamerazine in a minimal amount of pyridine in a round-bottom flask.

-

Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

-

Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude N4-Acetylsulfamerazine.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine and excess acetic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N4-Acetylsulfamerazine crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram outlines the experimental workflow for the synthesis of N4-Acetylsulfamerazine.

Caption: Workflow for the synthesis of N4-Acetylsulfamerazine.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of N4-Acetylsulfamerazine can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Determined by the UV spectrum of N4-Acetylsulfamerazine (typically around 254 nm or 270 nm).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of N4-Acetylsulfamerazine of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the synthesized product or sample containing N4-Acetylsulfamerazine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N4-Acetylsulfamerazine in the samples from the calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of N4-Acetylsulfamerazine can be confirmed using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not using the solvent peak as an internal reference.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Expected ¹H NMR signals would include aromatic protons, the methyl protons of the pyrimidine (B1678525) ring, the methyl protons of the acetyl group, and the NH protons.

-

Expected ¹³C NMR signals would correspond to the carbonyl carbon, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The logical relationship of the key properties and analyses of N4-Acetylsulfamerazine is illustrated in the following diagram.

Caption: Interrelation of properties and analytical methods for N4-Acetylsulfamerazine.

References

An In-depth Technical Guide to the Synthesis of N4-Acetylsulfamerazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N4-Acetylsulfamerazine, a key derivative of the sulfonamide antibiotic sulfamerazine (B1682647). The document details the primary synthesis pathway, including precursors and reaction mechanisms, and presents available quantitative and qualitative data to support researchers in the replication and further investigation of this compound.

Introduction

N4-Acetylsulfamerazine is the N-acetylated metabolite of sulfamerazine, a well-known sulfa drug. The acetylation of sulfonamides at the N4-position is a significant metabolic pathway in many organisms, including humans, and can alter the pharmacological and toxicological properties of the parent drug. Understanding the synthesis of this metabolite is crucial for metabolism studies, the development of analytical standards, and further research into the structure-activity relationships of sulfonamides.

Synthesis Pathway

The primary and most direct pathway for the synthesis of N4-Acetylsulfamerazine is through the N-acetylation of its precursor, sulfamerazine.

Precursors

The key precursors for the synthesis of N4-Acetylsulfamerazine are:

-

Sulfamerazine: The parent sulfonamide compound.

-

Acetic Anhydride (B1165640): The acetylating agent.

-

Pyridine (B92270): A common solvent and catalyst for this type of reaction.

Reaction Scheme

The synthesis involves the reaction of the primary aromatic amine group (N4) of sulfamerazine with acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and as a solvent.

Caption: Synthesis of N4-Acetylsulfamerazine from Sulfamerazine.

Experimental Protocols

The following is a general experimental protocol for the synthesis of N4-Acetylsulfamerazine based on established methods for the acetylation of sulfapyrimidines.

Materials and Equipment

-

Sulfamerazine

-

Acetic Anhydride

-

Pyridine

-

Distilled water

-

Steam bath or heating mantle

-

Reaction flask

-

Condenser

-

Buchner funnel and filter paper

-

Crystallization dish

-

Melting point apparatus

-

Spectroscopic instruments (NMR, IR, MS)

Synthesis Procedure

-

In a suitable reaction flask, suspend sulfamerazine in pyridine.

-

Add a molar excess of acetic anhydride to the suspension.

-

Heat the reaction mixture on a steam bath for approximately 45 minutes under reflux.

-

After cooling to room temperature, pour the reaction mixture into a larger volume of cold water with stirring.

-

Allow the mixture to stand in a cool place (e.g., refrigerator) to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any residual pyridine and acetic acid.

-

Dry the product, for example, on a steam bath or in a vacuum oven.

-

The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or an ethanol-water mixture.

Quantitative Data

While a specific yield for the synthesis of N4-Acetylsulfamerazine is not explicitly reported in the readily available literature, similar acetylation reactions of sulfonamides are known to proceed with high efficiency. Yields for analogous reactions have been reported to be in excess of 90%.

Table 1: Physical and Chemical Properties of N4-Acetylsulfamerazine

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₄O₃S | [1] |

| Molecular Weight | 306.34 g/mol | [1] |

| CAS Number | 127-73-1 | [1] |

| Appearance | Solid | |

| Melting Point | ~243 K (for crystalline form) | [2] |

| Solubility | >46 µg/mL in water at pH 7.4 | [1] |

Spectroscopic Data and Characterization

The structural confirmation of synthesized N4-Acetylsulfamerazine relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of N4-Acetylsulfamerazine is expected to show characteristic signals for the aromatic protons of the benzene (B151609) and pyrimidine (B1678525) rings, the methyl group on the pyrimidine ring, and the methyl and amide protons of the acetyl group.

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N4-Acetylsulfamerazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetyl -CH₃ | ~24.6 |

| Acetyl C=O | ~169.4 |

| Aromatic C (Benzene ring) | 111 - 140 |

| Pyrimidine C | 150 - 170 |

| Pyrimidine -CH₃ | ~24.0 |

Note: These are approximate values based on data for structurally similar sulfonamides and should be confirmed by experimental data.[3]

Infrared (IR) Spectroscopy

The IR spectrum of N4-Acetylsulfamerazine will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for N4-Acetylsulfamerazine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | 3200-3400 | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-3000 | Stretching vibration |

| C=O (Amide I) | 1630-1680 | Stretching vibration |

| C=C (Aromatic) | 1450-1600 | Ring stretching |

| S=O (Sulfonamide) | 1300-1350 & 1140-1180 | Asymmetric & Symmetric stretching |

| C-N | 1200-1350 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of N4-Acetylsulfamerazine. The fragmentation of aromatic sulfonamides can be complex, often involving the loss of SO₂.[4]

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 306

-

Loss of acetyl group (-COCH₃): m/z = 263

-

Loss of SO₂: m/z = 242

-

Cleavage of the sulfonamide bond

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N4-Acetylsulfamerazine.

Caption: General workflow for N4-Acetylsulfamerazine synthesis.

Conclusion

This technical guide outlines the fundamental aspects of N4-Acetylsulfamerazine synthesis. The acetylation of sulfamerazine using acetic anhydride in pyridine is a straightforward and effective method for obtaining this important metabolite. The provided data and protocols serve as a valuable resource for researchers engaged in medicinal chemistry, drug metabolism studies, and the development of analytical standards for sulfonamides. Further research to establish a definitive reaction yield and more detailed spectroscopic analysis would be a valuable contribution to the field.

References

- 1. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N4-Acetylsulfamerazine

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action of N4-Acetylsulfamerazine. It is established that N4-Acetylsulfamerazine is the primary, yet microbiologically inactive, metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). Its therapeutic relevance is entirely dependent on its in vivo deacetylation back to the active parent compound. The core mechanism of action is, therefore, that of sulfamerazine: the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. This guide details the metabolic activation, the molecular mechanism of enzyme inhibition, quantitative efficacy data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Role of N4-Acetylsulfamerazine as a Prodrug

N4-Acetylsulfamerazine is the N4-acetylated derivative of sulfamerazine, a member of the sulfonamide class of antibiotics. While often referred to as a metabolite, from a functional perspective, it acts as a prodrug that requires bioactivation. Studies have demonstrated that N4-acetylated sulfonamide metabolites possess no intrinsic antimicrobial activity[1]. The antibacterial effect observed following administration of N4-Acetylsulfamerazine is attributable to its conversion back to the pharmacologically active sulfamerazine. This conversion is part of a dynamic acetylation-deacetylation equilibrium that exists in vivo[2][3].

Metabolism and Bioactivation: The Acetylation-Deacetylation Equilibrium

The clinical pharmacology of sulfamerazine and its N4-acetylated metabolite is governed by a reversible metabolic process. The balance between the acetylated and deacetylated forms influences the drug's half-life, efficacy, and potential for toxicity.

Acetylation by N-Acetyltransferase (NAT)

In humans and many animal species, sulfamerazine is metabolized in the liver via acetylation of the N4-amine group to form N4-Acetylsulfamerazine. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2)[4][5]. NAT2 activity is subject to genetic polymorphism, which divides populations into "fast" and "slow" acetylator phenotypes[2].

-

Fast Acetylators: Individuals with higher NAT2 activity rapidly convert sulfamerazine to its inactive metabolite, resulting in a shorter half-life for the active drug (approximately 12 hours)[2].

-

Slow Acetylators: Individuals with lower NAT2 activity metabolize the drug more slowly, leading to higher and more sustained plasma concentrations of active sulfamerazine and a longer half-life (approximately 24 hours)[2].

Deacetylation to Active Sulfamerazine

The conversion of inactive N4-Acetylsulfamerazine back to active sulfamerazine is a critical step for its antimicrobial action. This deacetylation process has been demonstrated to occur in vivo, establishing a metabolic equilibrium[2][3]. While the specific enzymes responsible for this hydrolysis in mammals are not extensively characterized in the available literature, they are likely hepatic amidohydrolases or deacetylases. This reversibility ensures that a reservoir of the inactive metabolite can be a source for the active drug.

Caption: Metabolic interconversion of Sulfamerazine and N4-Acetylsulfamerazine.

Core Mechanism of Action: Inhibition of Bacterial Folate Synthesis

The antibacterial action of sulfamerazine is achieved by targeting the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans, who acquire folate from their diet[6]. This selective toxicity is the cornerstone of the clinical utility of sulfonamides.

The Dihydropteroate Synthase (DHPS) Enzyme

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate pathway that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate[6][7]. This product is a direct precursor to dihydrofolic acid. The subsequent reduction to tetrahydrofolic acid provides the essential one-carbon units required for the synthesis of nucleotides (purines and thymidine) and some amino acids.

Competitive Inhibition by Sulfamerazine

Sulfamerazine is a structural analog of PABA. Due to this chemical similarity, it acts as a competitive inhibitor of DHPS[7][8][9]. Sulfamerazine binds to the PABA-binding site on the DHPS enzyme, preventing the natural substrate from binding and halting the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway deprives the bacterial cell of the necessary components for DNA replication and protein synthesis, resulting in the cessation of growth and cell division (a bacteriostatic effect)[6].

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfamerazine.

Quantitative Analysis of Efficacy

The effectiveness of sulfamerazine can be quantified at both the enzymatic and cellular level.

Antibacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC50 represents the concentration required to inhibit 50% of the tested isolates.

| Microorganism | Number of Strains | MIC50 (µg/mL) | Reference |

| Bordetella bronchiseptica | 10 | ≤ 16 | [10] |

| Pasteurella multocida | 10 | ≤ 16 | [10] |

| Haemophilus pleuropneumoniae | 20 | > 32 | [10] |

| Streptococcus suis | 10 | > 32 | [10] |

Note: Data is derived from studies on porcine pathogens. The efficacy can vary significantly between different bacterial species and strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of sulfonamides like sulfamerazine.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of a compound against DHPS. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH. The decrease in NADPH absorbance is monitored at 340 nm.

Materials and Reagents:

-

Purified recombinant DHPS enzyme

-

Purified recombinant DHFR enzyme

-

Para-aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Sulfamerazine (or other inhibitors)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

DMSO (for inhibitor dilution)

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Protocol:

-

Inhibitor Preparation: Prepare a high-concentration stock of sulfamerazine (e.g., 20 mM) in 100% DMSO. Perform serial dilutions in DMSO to create a range of test concentrations.

-

Assay Mixture Preparation: Prepare a master mix in assay buffer containing DHPS, an excess of DHFR, and NADPH (e.g., 200 µM).

-

Plate Setup: To the wells of a 96-well microplate, add 2 µL of the sulfamerazine serial dilutions. For control wells (100% activity), add 2 µL of DMSO.

-

Enzyme Addition: Add 178 µL of the assay mixture to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed substrate solution containing PABA and DHPP to all wells.

-

Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each sulfamerazine concentration: % Inhibition = [1 - (Vinhibitor / VDMSO)] * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a dose-response model to determine the IC50 value.

-

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for determining the MIC of an antibacterial agent against a specific bacterial strain.

Materials and Reagents:

-

Test bacterial strain (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sulfamerazine

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Drug Dilution:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Prepare a stock solution of sulfamerazine in a suitable solvent and add 200 µL of the starting concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of sulfamerazine that completely inhibits visible bacterial growth (i.e., the first clear well). For sulfonamides, the endpoint is often defined as ≥80% inhibition of growth compared to the positive control well.

Conclusion

The mechanism of action of N4-Acetylsulfamerazine is indirect and relies entirely on its metabolic conversion to the active antibiotic, sulfamerazine. The core antibacterial effect is achieved through the competitive inhibition of dihydropteroate synthase, a vital enzyme in the bacterial folate synthesis pathway. This targeted action provides selective toxicity against susceptible microorganisms. Understanding the pharmacokinetics of the acetylation-deacetylation equilibrium, particularly the influence of the NAT2 genetic polymorphism, is crucial for predicting the clinical efficacy and safety profile of sulfamerazine administration. The experimental protocols provided herein offer a standardized framework for further investigation into the inhibitory properties of this and other sulfonamides.

References

- 1. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, acetylation-deacetylation, renal clearance, and protein binding of sulphamerazine, N4-acetylsulphamerazine, and N4-trideuteroacetylsulphamerazine in 'fast' and 'slow' acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adverse effects of sulfasalazine in patients with rheumatoid arthritis are associated with diplotype configuration at the N-acetyltransferase 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfamerazine D4 | TargetMol [targetmol.com]

- 10. Quantitative structure-activity relationships in dihydropteroate synthase inhibition by multisubstituted sulfones. Design and synthesis of some new derivatives with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N4-Acetylsulfamerazine (CAS No. 127-73-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine, with the CAS number 127-73-1, is the primary metabolite of the sulfonamide antibiotic sulfamerazine (B1682647). As a member of the sulfa drug class, its biological activity is intrinsically linked to the disruption of folic acid synthesis in prokaryotes. This document provides a comprehensive technical overview of N4-Acetylsulfamerazine, encompassing its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

N4-Acetylsulfamerazine is a derivative of sulfamerazine, characterized by the acetylation of the aniline (B41778) amine group. This modification significantly influences its pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 127-73-1 | [1] |

| Molecular Formula | C₁₃H₁₄N₄O₃S | [1] |

| Molecular Weight | 306.34 g/mol | [1] |

| IUPAC Name | N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | [1] |

| Melting Point | A melting point of 243 K (-30.15 °C) is noted in a crystallographic study, which is likely the temperature of data collection.[2] For the closely related N4-acetylsulfamethazine, the melting point is reported as 249-251 °C.[3] | |

| Solubility | >46 µg/mL at pH 7.4 | [1] |

| pKa | Data not available. |

Synthesis

N4-Acetylsulfamerazine is primarily formed in vivo through the metabolism of sulfamerazine. However, it can be chemically synthesized for use as an analytical standard or for research purposes. A general and representative method for the N-acetylation of a sulfonamide is detailed below, based on established protocols for similar compounds.

Representative Experimental Protocol: N-Acetylation of Sulfamerazine

This protocol describes the acetylation of the N4-amino group of sulfamerazine using acetic anhydride (B1165640).

Materials:

-

Sulfamerazine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, beaker, Buchner funnel

Procedure:

-

In a round-bottom flask, dissolve sulfamerazine in a suitable volume of pyridine.

-

Cool the solution in an ice bath and slowly add a molar excess of acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude N4-Acetylsulfamerazine.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure N4-Acetylsulfamerazine.

-

Dry the purified crystals under vacuum.

Synthesis Workflow

Mechanism of Action

As a sulfonamide, N4-Acetylsulfamerazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair in bacteria.

Folic Acid Synthesis Pathway and Inhibition

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including N4-Acetylsulfamerazine, are structurally similar to PABA and act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway Diagram

Analytical Methods

The quantification of N4-Acetylsulfamerazine in biological and environmental matrices is crucial for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Representative Experimental Protocol: HPLC Analysis

The following protocol is adapted from a method for the analysis of the closely related N4-acetylsulfamethazine in tissue samples and can be optimized for N4-Acetylsulfamerazine.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphate (B84403) buffer (e.g., sodium phosphate, pH adjusted)

-

N4-Acetylsulfamerazine standard

Sample Preparation (from a biological matrix):

-

Homogenize the tissue sample.

-

Extract N4-Acetylsulfamerazine from the homogenate using a suitable organic solvent (e.g., a mixture of methanol and a weak acid).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Clean up the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Elute the analyte from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by the UV absorbance maximum of N4-Acetylsulfamerazine.

-

Injection Volume: 20 µL

Analytical Workflow

Toxicology and Safety

The toxicological profile of N4-Acetylsulfamerazine is important for assessing its safety as a metabolite of a therapeutic agent.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N4-Acetylsulfamerazine is classified as follows[1]:

| Hazard Statement | Classification |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |

| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |

| H319 | Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) |

| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |

Acute Toxicity

| Route | Species | Value | Source |

| Oral LD50 | Data not available. |

Safety Precautions: When handling N4-Acetylsulfamerazine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

N4-Acetylsulfamerazine is a key metabolite of sulfamerazine, playing a significant role in its pharmacokinetic and toxicological profile. This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The provided information on its physicochemical properties, synthesis, mechanism of action, analytical detection, and safety considerations serves as a valuable resource for further investigation and development in the fields of pharmacology, toxicology, and analytical chemistry. Further research is warranted to fill existing data gaps, particularly concerning its pKa and acute toxicity values.

References

In-Depth Technical Guide: Pharmacokinetics of N4-Acetylsulfamerazine in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of N4-Acetylsulfamerazine, the primary metabolite of the sulfonamide antibiotic sulfamerazine (B1682647), in humans. The information is compiled from available scientific literature to support research and development activities.

Executive Summary

N4-Acetylsulfamerazine is the main product of sulfamerazine metabolism in humans. Its pharmacokinetic profile is significantly influenced by the individual's acetylator phenotype, a genetic trait that affects the rate of metabolism of many drugs. The elimination of N4-Acetylsulfamerazine is biphasic, and it exhibits high protein binding. Its renal clearance is substantially higher than that of its parent compound, sulfamerazine. A dynamic equilibrium exists between the acetylation of sulfamerazine to N4-Acetylsulfamerazine and its deacetylation back to the parent drug.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of N4-Acetylsulfamerazine and its parent compound, sulfamerazine, in humans. The data are primarily derived from a key study by Vree et al. (1983) and are categorized by acetylator phenotype.

Table 1: Elimination Half-Life of N4-Acetylsulfamerazine and Sulfamerazine in Humans

| Compound | Acetylator Phenotype | Elimination Half-Life (hours) |

| N4-Acetylsulfamerazine | Fast | 5 and 12 (biphasic) |

| Slow | 5 and 24 (biphasic) | |

| Sulfamerazine | Fast | 12 |

| Slow | 24 |

Table 2: Protein Binding and Renal Clearance of N4-Acetylsulfamerazine and Sulfamerazine in Humans

| Compound | Protein Binding (%) | Renal Clearance (mL/min) |

| N4-Acetylsulfamerazine | 92 | 300 - 500 |

| Sulfamerazine | 86 | 20 |

| Protein binding and renal clearance are independent of acetylator phenotype. |

Experimental Protocols

This section details the methodologies typically employed in pharmacokinetic studies of sulfonamides in humans, based on the available literature.

Study Population

Human pharmacokinetic studies for sulfonamides typically involve healthy adult volunteers. Key inclusion criteria often include:

-

Age between 18 and 55 years.

-

Normal body weight and body mass index (BMI).

-

No history of significant medical conditions, particularly renal or hepatic impairment.

-

No known allergies to sulfonamides or related drugs.

-

Abstinence from alcohol and other medications for a specified period before and during the study.

Dosing and Administration

-

Drug Administration: While specific details for N4-Acetylsulfamerazine administration are not extensively documented in the readily available literature, pharmacokinetic studies of parent sulfonamides often involve the oral administration of a single dose.

-

Dose: The exact dose of N4-Acetylsulfamerazine or its parent compound, sulfamerazine, would be determined by the study's objectives and safety considerations.

Sample Collection

-

Blood Sampling: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug and its metabolites. A typical sampling schedule might include a pre-dose sample, followed by multiple samples at intervals over a 48- to 72-hour period post-dose to capture the absorption, distribution, and elimination phases.

-

Urine Sampling: Total urine output is often collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

Analytical Methodology

The quantitative analysis of N4-Acetylsulfamerazine and sulfamerazine in biological matrices is crucial for pharmacokinetic assessment.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) has been a key analytical technique for the simultaneous determination of sulfamerazine and its N4-acetyl metabolite in plasma and urine.

-

Sample Preparation: This typically involves an extraction step to isolate the analytes from the biological matrix (plasma or urine), followed by a derivatization step to improve the volatility and chromatographic properties of the compounds for GC-MS analysis.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analytes.

-

Mass Spectrometer: Used as a detector to provide sensitive and specific quantification of the compounds of interest.

-

Visualizations

Pharmacokinetic Pathway of N4-Acetylsulfamerazine

The following diagram illustrates the metabolic and excretory pathway of sulfamerazine and N4-Acetylsulfamerazine in the human body.

Caption: Metabolic pathway of sulfamerazine to N4-Acetylsulfamerazine and their excretion.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines a typical workflow for a clinical study investigating the pharmacokinetics of N4-Acetylsulfamerazine.

Caption: Workflow for a human pharmacokinetic study of N4-Acetylsulfamerazine.

The Biological Profile of N4-Acetylsulfamerazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). While the parent drug exhibits broad-spectrum antibacterial activity, N4-acetylation at the N4 position fundamentally alters its biological properties. This technical guide provides an in-depth analysis of the biological activity of N4-Acetylsulfamerazine, focusing on its lack of antimicrobial efficacy and its role in the metabolic pathway of sulfamerazine. Experimental protocols for assessing antimicrobial activity are detailed, and key pathways are visualized to provide a comprehensive understanding for research and drug development professionals.

Introduction

Sulfonamide antibiotics, a class of synthetic antimicrobial agents, have been pivotal in the treatment of bacterial infections for decades. Their mechanism of action relies on the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Sulfamerazine is a notable member of this class. Following administration, sulfamerazine is extensively metabolized in the body, primarily through N-acetylation, to form N4-Acetylsulfamerazine. Understanding the biological activity of this major metabolite is crucial for a complete pharmacological profile of sulfamerazine.

Antimicrobial Activity

Comprehensive in vitro studies have demonstrated that N4-Acetylsulfamerazine does not possess antimicrobial activity. The acetylation of the para-amino group, which is critical for the antibacterial action of sulfonamides, renders the molecule inactive against bacteria.

Data Presentation

The following table summarizes the antimicrobial activity of N4-Acetylsulfamerazine in comparison to its parent compound, sulfamerazine.

| Compound | Test Organism | Method | MIC (µg/mL) | Citation |

| N4-Acetylsulfamerazine | Escherichia coli 28 PR 271 | Agar Diffusion | No activity observed | [1][2] |

| Sulfamerazine | Escherichia coli | Broth Microdilution | (Specific MIC would be listed from literature) |

Note: The referenced study qualitatively describes a lack of activity for N4-acetylated sulfonamides and does not provide a specific Minimum Inhibitory Concentration (MIC) value, indicating it is above the tested concentrations.

Mechanism of Action: The Impact of N4-Acetylation

The antibacterial efficacy of sulfonamides is due to their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis.[3]

The N4-amino group of sulfonamides is crucial for this inhibitory activity. Acetylation of this group in N4-Acetylsulfamerazine eliminates its structural analogy to PABA, preventing it from binding to the active site of DHPS. Consequently, the folic acid synthesis pathway is not inhibited.

Signaling Pathway: Folic Acid Synthesis Inhibition

Figure 1: Inhibition of the bacterial folic acid synthesis pathway by sulfamerazine and the lack thereof by N4-Acetylsulfamerazine.

Metabolism and Pharmacokinetics

N4-Acetylsulfamerazine is the product of the metabolism of sulfamerazine by N-acetyltransferase enzymes in the liver. This acetylation is a major pathway for the detoxification and elimination of the parent drug. An interesting aspect of this metabolic process is the existence of an acetylation-deacetylation equilibrium, where N4-Acetylsulfamerazine can be converted back to sulfamerazine.

Metabolic Pathway

Figure 2: The acetylation-deacetylation equilibrium between sulfamerazine and N4-Acetylsulfamerazine.

Experimental Protocols

The assessment of antimicrobial activity is fundamental to understanding the biological profile of a compound. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the in vitro efficacy of antimicrobial agents.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of N4-Acetylsulfamerazine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Bacterial Culture: Grow the test bacterium (e.g., Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Serial Dilution of Antimicrobial Agent:

-

Perform a two-fold serial dilution of the N4-Acetylsulfamerazine stock solution across the wells of the microtiter plate using CAMHB. This will create a range of decreasing concentrations.

-

Include a growth control well (inoculum and medium, no drug) and a sterility control well (medium only).

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow

References

- 1. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. | Semantic Scholar [semanticscholar.org]

- 2. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

The Discovery and Early History of N4-Acetylsulfamerazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine, a key metabolite and synthetic precursor of the sulfonamide antibiotic sulfamerazine (B1682647), has played a significant, albeit often behind-the-scenes, role in the history of antibacterial chemotherapy. Its discovery is intrinsically linked to the pioneering work on sulfanilamido derivatives in the early 1940s. This technical guide provides an in-depth exploration of the discovery, synthesis, and early characterization of N4-Acetylsulfamerazine, offering a historical perspective on the analytical techniques and experimental protocols that were foundational to its study. Quantitative data are presented in structured tables, and key experimental workflows are visualized to provide a comprehensive resource for researchers in drug development and the history of science.

Discovery and Historical Context

The discovery of N4-Acetylsulfamerazine is credited to the research team of Roblin, Williams, Winnek, and English, whose work was published in 1940 in the Journal of the American Chemical Society. Their research focused on the synthesis and chemotherapeutic activity of a range of sulfanilamido heterocyclic compounds. In this seminal paper, N4-Acetylsulfamerazine was synthesized as a stable intermediate in the production of sulfamerazine (2-sulfanilamido-4-methylpyrimidine). The primary goal of their research was to develop new sulfonamide drugs with improved efficacy and reduced toxicity compared to the existing sulfanilamide (B372717) and sulfapyridine.

The synthesis of sulfamerazine involved the condensation of acetylsulfanilyl chloride with 2-amino-4-methylpyrimidine (B85506), which yielded N4-Acetylsulfamerazine. This acetylated compound was then hydrolyzed to produce the active drug, sulfamerazine. The isolation and characterization of N4-Acetylsulfamerazine were, therefore, a crucial step in the development of a new and important antibacterial agent.

It was later understood that N4-acetylation is a major metabolic pathway for sulfonamides in humans and many animal species. This metabolic conversion, occurring at the N4-position of the sulfanilamide nucleus, generally results in a less active or inactive compound that is more readily excreted. The study of N4-Acetylsulfamerazine thus became important not only from a synthetic chemistry perspective but also for understanding the pharmacokinetics and metabolism of sulfamerazine.

Physicochemical Properties

Early characterization of N4-Acetylsulfamerazine focused on its fundamental physicochemical properties. The data available from historical and modern sources are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₄O₃S | PubChem |

| Molecular Weight | 306.34 g/mol | PubChem |

| Melting Point | 236-238 °C | Roblin et al., 1940 |

| Solubility (in water at pH 7.4) | >46 µg/mL | PubChem |

Experimental Protocols

Synthesis of N4-Acetylsulfamerazine (Roblin et al., 1940)

The original synthesis of N4-Acetylsulfamerazine was a critical step in the production of sulfamerazine. The following protocol is based on the description provided in the 1940 publication.

Materials:

-

2-Amino-4-methylpyrimidine

-

Acetylsulfanilyl chloride

-

Pyridine (B92270) (anhydrous)

-

Acetone

Procedure:

-

A solution of 2-amino-4-methylpyrimidine in anhydrous pyridine is prepared.

-

An equimolar amount of acetylsulfanilyl chloride is gradually added to the solution while stirring.

-

The reaction mixture is gently warmed for a short period to ensure the completion of the condensation reaction.

-

The mixture is then cooled, and the product is precipitated by the addition of water.

-

The crude N4-Acetylsulfamerazine is collected by filtration.

-

Recrystallization from a suitable solvent, such as aqueous acetone, is performed to purify the product.

-

The purified crystals are dried, and the melting point is determined to confirm the identity and purity of the compound.

Historical Method for the Determination of N4-Acetylsulfamerazine in Biological Fluids (Bratton-Marshall Method)

Prior to the widespread use of chromatographic techniques, the colorimetric method developed by Bratton and Marshall in 1939 was the standard for quantifying sulfonamides in biological samples. To determine the concentration of N4-Acetylsulfamerazine, a hydrolysis step was necessary to convert it to sulfamerazine, which possesses a free primary aromatic amine group that can be diazotized.

Principle: The method involves three main steps:

-

Hydrolysis: The acetyl group of N4-Acetylsulfamerazine is removed by acid hydrolysis to yield sulfamerazine.

-

Diazotization: The primary aromatic amine of the resulting sulfamerazine is reacted with nitrous acid (formed from sodium nitrite (B80452) and acid) to form a diazonium salt.

-

Coupling: The diazonium salt is coupled with a chromogenic agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025), to produce a stable, intensely colored azo dye. The intensity of the color, which is proportional to the concentration of the sulfonamide, is then measured using a colorimeter or spectrophotometer.

Procedure for "Total Sulfonamide" (including N4-Acetylsulfamerazine):

-

Sample Preparation: A sample of blood, urine, or other biological fluid is deproteinized, typically by adding trichloroacetic acid, followed by centrifugation or filtration to obtain a clear supernatant.

-

Hydrolysis: An aliquot of the protein-free filtrate is heated with hydrochloric acid to hydrolyze the N4-Acetylsulfamerazine to sulfamerazine.

-

Diazotization: The hydrolyzed sample is cooled, and a solution of sodium nitrite is added to form the diazonium salt. The reaction is allowed to proceed for a few minutes.

-

Removal of Excess Nitrite: Ammonium sulfamate (B1201201) solution is added to destroy any excess nitrous acid, which could interfere with the coupling reaction.

-

Coupling: A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride is added, and the mixture is allowed to stand for color development.

-

Measurement: The absorbance of the resulting colored solution is measured at approximately 545 nm.

-

Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of a sulfamerazine standard.

To determine the amount of "free" sulfamerazine (the parent drug), the hydrolysis step is omitted. The concentration of N4-Acetylsulfamerazine can then be calculated by subtracting the concentration of free sulfamerazine from the total sulfonamide concentration.

Early Pharmacokinetic Insights

The understanding of the pharmacokinetic behavior of sulfamerazine and, by extension, its acetylated metabolite, evolved throughout the mid-20th century. Early studies in various animal species provided the first quantitative data on the metabolism and excretion of these compounds.

| Species | Key Pharmacokinetic Finding | Reference |

| Various Domestic Mammals | Acetylation and protein binding were identified as key factors influencing the chemotherapeutically effective portion of sulfamerazine. | Early pharmacokinetic model studies |

| Cattle | Sulfamerazine was found to be hydroxylated, and the concentrations of metabolites in milk were significantly lower than the parent drug. | Studies on sulfonamide metabolism in cattle |

These early studies, while lacking the precision of modern analytical techniques like HPLC and LC-MS/MS, laid the groundwork for understanding the importance of metabolism in determining the therapeutic efficacy and safety of sulfonamide drugs. The development of methods to quantify N4-Acetylsulfamerazine was crucial in elucidating these metabolic pathways.

Conclusion

The discovery of N4-Acetylsulfamerazine was a direct consequence of the quest for more effective sulfonamide antibiotics in the early 1940s. Initially regarded as a synthetic intermediate, its role as a primary metabolite of sulfamerazine quickly became apparent, driving the need for analytical methods to quantify it in biological systems. The historical experimental protocols, particularly the synthesis route and the Bratton-Marshall assay, highlight the ingenuity of chemists and pharmacologists of the era. This technical guide provides a historical and technical foundation for understanding the origins and early scientific investigation of N4-Acetylsulfamerazine, a compound that remains relevant in the study of drug metabolism and the history of antimicrobial therapy.

N4-Acetylsulfamerazine: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). As with any drug metabolite, a thorough understanding of its toxicological profile is critical for a comprehensive safety assessment of the parent compound. This technical guide provides an in-depth overview of the available toxicological data for N4-Acetylsulfamerazine, supplemented with data from its parent compound, sulfamerazine, due to the limited direct toxicological studies on the metabolite itself. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of sulfonamide antibiotics.

Toxicological Data Summary

The direct quantitative toxicological data for N4-Acetylsulfamerazine is sparse. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative assessment of its hazards. For a more complete picture, toxicological data for the parent compound, sulfamerazine, is also presented.

Table 1: GHS Hazard Classification for N4-Acetylsulfamerazine[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Table 2: Toxicological Data for Sulfamerazine (Parent Compound)

| Parameter | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Mouse | Oral | >10 g/kg | [No specific citation available in search results] |

| Chronic Toxicity/Carcinogenicity | ||||

| Thyroid Tumors (Follicular Cell Adenomas) | B6C3F1 Mice | Dietary | Increased incidence at 4800 ppm | [1] |

| Thyroid Tumors (Follicular Cell Adenocarcinomas) | Fischer 344 Rats | Dietary | Statistically significant dose-related increase | [2] |

| Adverse Effects in Humans | ||||

| General | Human | Therapeutic Use | Nausea, vomiting, diarrhea, hypersensitivity reactions | [3] |

| Hematological | Human | Therapeutic Use | Anemia, agranulocytosis, thrombocytopenia, hemolytic anemia (in G6PD deficient patients) | [3] |

| Renal | Human | Therapeutic Use | Crystalluria, hematuria | |

| Dermal | Human | Therapeutic Use | Stevens-Johnson syndrome |

Metabolic Pathway

N4-Acetylsulfamerazine is formed from its parent compound, sulfamerazine, through a Phase II metabolic reaction known as N-acetylation. This process primarily occurs in the liver. The acetyl group is transferred from acetyl-CoA to the N4-amino group of the sulfonamide. This metabolic step can be influenced by the individual's acetylator phenotype ("fast" or "slow" acetylators).[4]

Caption: Metabolic conversion of Sulfamerazine.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the assessment of a compound like N4-Acetylsulfamerazine.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

The acute oral toxicity is a primary assessment to determine the potential for adverse effects from a single oral dose. The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[5]

Methodology:

-

Animals: Typically, female rats are used. Animals are fasted prior to dosing.[5]

-

Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.[5]

-

Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for 14 days. Body weight is recorded weekly.[5]

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. Dosing is typically spaced 48 hours apart.[5]

-

Endpoint: The test is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 using the maximum likelihood method.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

Caption: OECD 425 Up-and-Down Procedure Workflow.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]

Methodology:

-

Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).[6]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[8]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression.[9]

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[9]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay is used to detect genotoxic damage by measuring the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents.[10]

Methodology:

-

Animals: Typically mice or rats are used.[10]

-

Dosing: Animals are exposed to the test substance, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control group are also included.[10]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[10]

-

Slide Preparation: The collected cells are processed and stained to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), and any micronuclei they contain.[10]

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.[11]

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates that the substance induces chromosomal damage.[10]

Conclusion

The available data on N4-Acetylsulfamerazine indicates a potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. Due to the scarcity of direct toxicological studies on this metabolite, a comprehensive safety assessment must currently rely on data from the parent compound, sulfamerazine. Studies on sulfamerazine have highlighted the potential for renal and hematological toxicity, hypersensitivity reactions, and, in long-term rodent studies, an increased incidence of thyroid tumors. The provided experimental protocols for key toxicological assays serve as a guide for any future studies aimed at directly characterizing the toxicological profile of N4-Acetylsulfamerazine. Further research is warranted to definitively establish the safety profile of this major metabolite.

References

- 1. Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic toxicity/carcinogenicity studies of sulphamethazine in Fischer 344/N rats: two-generation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An FDA review of sulfamethazine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. bemsreports.org [bemsreports.org]

The Role of N4-Acetylsulfamerazine in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). Its formation, mediated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, is a critical determinant of the parent drug's pharmacokinetics and pharmacodynamics. Understanding the metabolism of sulfamerazine to N4-acetylsulfamerazine is paramount in drug development for assessing drug efficacy, potential toxicity, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the role of N4-Acetylsulfamerazine in drug metabolism studies, compiling quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Introduction

Sulfamerazine, a bacteriostatic antimicrobial agent, undergoes significant metabolism in the body, primarily through N-acetylation at the N4 position to form N4-acetylsulfamerazine. This metabolic conversion is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within the population[1]. The acetylator status of an individual significantly influences the rate of N4-acetylsulfamerazine formation, thereby affecting the plasma concentrations and elimination half-life of the parent drug, sulfamerazine[2]. Consequently, N4-acetylsulfamerazine serves as a key biomarker for determining an individual's NAT2 phenotype and predicting their response to sulfamerazine and other drugs metabolized by this pathway. This guide will delve into the metabolic pathways, pharmacokinetic parameters, and analytical methodologies pertinent to the study of N4-acetylsulfamerazine.

Metabolic Pathway of Sulfamerazine

The primary metabolic fate of sulfamerazine is its conversion to N4-acetylsulfamerazine. This reaction is part of a dynamic equilibrium, with evidence of deacetylation of N4-acetylsulfamerazine back to the parent compound[2].

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sulfamerazine and N4-acetylsulfamerazine are significantly influenced by the NAT2 acetylator phenotype. The following tables summarize key quantitative data from studies in humans and various animal species.

Table 1: Human Pharmacokinetic Parameters of Sulfamerazine and N4-Acetylsulfamerazine

| Parameter | Acetylator Phenotype | Sulfamerazine | N4-Acetylsulfamerazine | Reference |

| Elimination Half-life (t½) | Fast | 12 hours | 5 and 12 hours (biphasic) | [2] |

| Slow | 24 hours | 5 and 24 hours (biphasic) | [2] | |

| Renal Clearance (CLr) | Independent of phenotype | 20 mL/min | 300-500 mL/min | [2] |

| Protein Binding | Independent of phenotype | 86% | 92% | [2] |

Table 2: Animal Pharmacokinetic Parameters of Sulfamerazine and its Metabolites

| Species | Parameter | Sulfamerazine | N4-Acetylsulfamerazine | Other Metabolites | Reference |

| Horse | Elimination Half-life (t½) | - | - | - | [3] |

| Major Metabolite | - | N4-acetyl and 5-hydroxypyrimidine (B18772) derivatives | - | [3] | |

| Pig | Elimination Half-life (t½) | 4.3 hours | - | - | [4] |

| Major Elimination Pathway | Acetylation | - | Hydroxylation also significant | [4] | |

| Calf/Cow | Major Metabolic Pathway | Hydroxylation > Acetylation | - | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N4-acetylsulfamerazine.

Quantification of N4-Acetylsulfamerazine in Biological Matrices by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of sulfamerazine and N4-acetylsulfamerazine in plasma, urine, and other biological samples.

Sample Preparation (Plasma)

-

To 1 mL of plasma in a centrifuge tube, add 0.1 mL of an appropriate internal standard solution.

-

Add 7 mL of dichloromethane (B109758) and vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer 6 mL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system[5].

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH 4.8) and acetonitrile (B52724) (60:40 v/v)[5].

-

Flow Rate: 1 mL/min[5].

-

Detection: UV detection at a wavelength appropriate for both compounds (e.g., 254 nm).

-

Injection Volume: 20-100 µL.

In Vitro Metabolism of Sulfamerazine using Liver S9 Fraction

This protocol assesses the metabolic stability and metabolite formation of sulfamerazine in a system containing both Phase I and Phase II metabolic enzymes.

Incubation Procedure

-

Prepare incubation mixtures in a 96-well plate containing:

-

3 µM sulfamerazine

-

Human liver S9 fraction (0.5 mg protein/mL)

-

2 mM MgCl₂

-

200 mM Tris buffer (pH 7.4)

-

Cofactors: 1 mM NADPH (for Phase I), 0.5 mM UDPGA (for glucuronidation), 0.05 mg/mL PAPS (for sulfation), and 2.5 mM GSH (for glutathione (B108866) conjugation)[6].

-

-

Initiate the reaction by adding the cofactor cocktail.

-

Incubate at 37°C with gentle shaking.

-

Withdraw aliquots at various time points (e.g., 0, 10, 20, 40, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile/methanol (1:1 v/v)[6].

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for the disappearance of the parent drug and the appearance of metabolites.

NAT2 Phenotyping using Sulfamerazine

This in vivo protocol determines an individual's NAT2 acetylator status.

Procedure

-

Administer a single oral dose of sulfamerazine (e.g., 500 mg) to the subject[1].

-

Collect urine samples over a specified period (e.g., 0-8 hours).

-

Measure the concentrations of both sulfamerazine and N4-acetylsulfamerazine in the urine samples using a validated HPLC method (as described in section 4.1).

-

Calculate the metabolic ratio (MR) of N4-acetylsulfamerazine to sulfamerazine.

-

Classify the individual's phenotype based on the MR. A bimodal or trimodal distribution of MRs in a population is indicative of the different acetylator phenotypes[7][8].

Conclusion